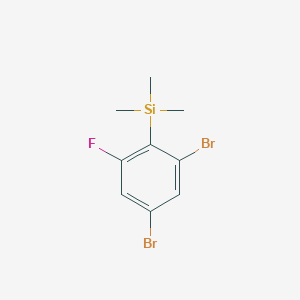
1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene: is an organosilicon compound that features a benzene ring substituted with two bromine atoms, one trimethylsilyl group, and one fluorine atom. This compound is of interest due to its unique combination of substituents, which can impart distinct chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene can be synthesized through a multi-step process involving the bromination, silylation, and fluorination of a suitable benzene derivative. One common approach involves the following steps:
Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The trimethylsilyl group can be involved in cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Coupling Reactions: Products include biaryl compounds or other coupled products with new carbon-carbon bonds.
Scientific Research Applications
1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or photonic properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals or bioactive compounds.
Catalysis: Utilized as a ligand or precursor in catalytic reactions to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-(trimethylsilyl)-3-fluorobenzene depends on the specific reaction or application
Bromine Atoms: Participate in electrophilic aromatic substitution or nucleophilic substitution reactions.
Trimethylsilyl Group: Acts as a protecting group or participates in cross-coupling reactions.
Fluorine Atom: Influences the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,5-Dibromo-2,4-dimethylbenzene: Similar structure but with methyl groups instead of the trimethylsilyl and fluorine substituents.
1,5-Dibromo-2,3-dimethylbenzene: Another similar compound with different substitution patterns on the benzene ring.
1,5-Dibromo-2,3,6,7-naphthalene tetracarboxylic dianhydride: A naphthalene derivative with similar bromine substitution.
Uniqueness: 1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene is unique due to the presence of the trimethylsilyl and fluorine substituents, which impart distinct electronic and steric properties. These unique features make it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.
Properties
CAS No. |
183065-70-5 |
|---|---|
Molecular Formula |
C9H11Br2FSi |
Molecular Weight |
326.07 g/mol |
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11Br2FSi/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
InChI Key |
DIIDPLNJLJSQPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















